![molecular formula C18H27N3O2S B2364174 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea CAS No. 2380096-75-1](/img/structure/B2364174.png)
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
準備方法
The synthesis of 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 3-methylphenyl isocyanate, which is then reacted with the appropriate amine derivative to form the urea linkage. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.
化学反応の分析
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles replace the morpholine group under suitable conditions.
Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, yielding the corresponding amine and isocyanate derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s mode of action at the molecular level.
類似化合物との比較
When compared to similar compounds, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea stands out due to its unique combination of functional groups. Similar compounds include:
1-(3-Methylphenyl)-3-(morpholin-4-yl)urea: Lacks the thian-4-ylmethyl group, resulting in different reactivity and applications.
1-(3-Methylphenyl)-3-(thian-4-ylmethyl)urea:
1-(4-Morpholin-4-ylthian-4-yl)methylurea: Lacks the 3-methylphenyl group, leading to variations in its chemical and biological properties.
特性
IUPAC Name |
1-(3-methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-15-3-2-4-16(13-15)20-17(22)19-14-18(5-11-24-12-6-18)21-7-9-23-10-8-21/h2-4,13H,5-12,14H2,1H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDRICRQSGPOSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
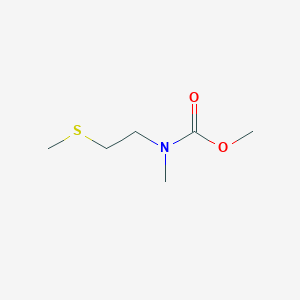
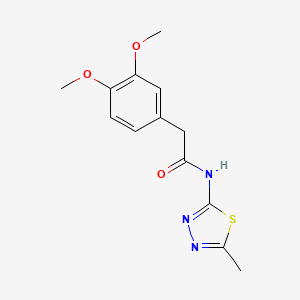

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2364099.png)
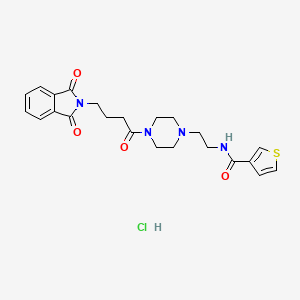
![N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2364101.png)
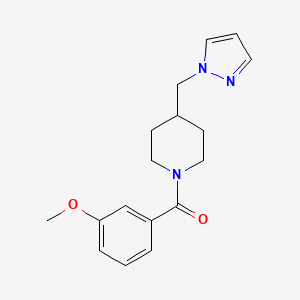

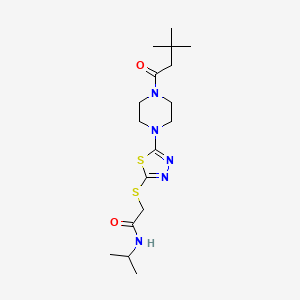
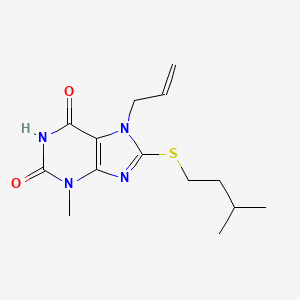
![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2364112.png)
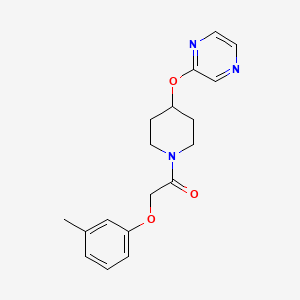
![N-(4-(methylthio)benzo[d]thiazol-2-yl)butyramide](/img/structure/B2364114.png)
